Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride
Description
Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate hydrochloride is a chiral bicyclic compound featuring a fused furo-oxazine core with an aminomethyl substituent at the 2-position and a tert-butyl carbamate group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(15)14-5-8(4-13)17-10-7-16-6-9(10)14;/h8-10H,4-7,13H2,1-3H3;1H/t8-,9+,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYLFHGXQNMLTH-RDTSDOJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2C1COC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@@H]2[C@@H]1COC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes an oxazine ring. Its systematic name indicates the presence of multiple functional groups including an amine and a carboxylate, which are critical for its biological interactions.
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
Research indicates that this compound may exhibit a range of biological activities through various mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antioxidant properties. These compounds have been shown to inhibit lipid peroxidation and scavenge free radicals effectively .
- Cholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Anti-inflammatory Effects : Some derivatives of similar compounds have shown the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Toxicological Profile
The safety profile of the compound is crucial for its application in medicinal chemistry. Toxicity studies have indicated that while the compound exhibits some harmful effects upon exposure (e.g., skin irritation), it does not appear to be mutagenic or carcinogenic at lower concentrations .
Case Study 1: Antioxidant Activity Assessment
A study assessing the antioxidant capacity of related compounds found that they displayed significant activity in various assays such as ABTS and FRAP. The IC50 values for related compounds were reported to be low, indicating strong scavenging abilities against reactive oxygen species (ROS) .
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 1.90 | AChE Inhibition |
| Compound B | 0.084 | BChE Inhibition |
| Tert-butyl Compound | TBD | Antioxidant Assays |
Case Study 2: Cholinesterase Inhibition
In another study focusing on cholinesterase inhibition, it was found that the compound exhibited mixed-type reversible inhibition of both AChE and BChE with varying degrees of selectivity. This suggests potential therapeutic applications in cognitive disorders where cholinergic dysfunction is prevalent .
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | TBD | Mixed-type |
| Butyrylcholinesterase (BChE) | TBD | Mixed-type |
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Appearance | White to off-white powder |
| Stability | Stable under normal conditions |
Medicinal Chemistry
Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride has shown promise as a potential therapeutic agent due to its structural similarities to known bioactive compounds.
Case Studies:
- Antioxidant Activity : Research indicates that compounds similar to this oxazine derivative exhibit significant antioxidant properties. For instance, studies have demonstrated high antioxidant activity through various assays such as ABTS and FRAP .
Neuropharmacology
The compound may also be explored for its neuropharmacological effects. Its structural features suggest potential interactions with neurotransmitter systems.
Case Studies:
- Neuroprotective Effects : Investigations into related compounds have revealed neuroprotective effects against oxidative stress in neuronal cells. This highlights the potential for developing neuroprotective agents based on this compound's framework.
Materials Science
Due to its unique chemical structure and properties, this compound can be utilized in the development of new materials.
Applications:
- Polymer Synthesis : The oxazine ring can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Comparison with Similar Compounds
Target Compound
- Core Structure : Furo[3,4-b][1,4]oxazine (fused furan and oxazine rings).
- Functional Groups: Aminomethyl (-CH2NH2), tert-butyl carbamate (-OC(O)OC(C)(C)3), hydrochloride salt.
Similar Compounds
- Structure : Features a phenylacetic acid-derived VHL ligand with a tert-butyl carbamate and methylthiazole substituent.
- Synthesis : HATU/DIEA-mediated coupling (31% yield after RP-FC purification) .
- Application : WD40-repeat containing protein 5 (WDR5) degrader, relevant in oncology research.
- Structure : Benzo[cd]cyclohepta[hi]isoindole core with methoxy and tert-butyl carbamate groups.
- Synthesis : [4+3] cycloaddition (84% yield) with TMSOTf catalysis .
- Properties : Exists as two rotational isomers (1.6:1 ratio in CDCl3).
tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride () Structure: Benzoxazepine ring with tert-butyl carbamate and hydrochloride salt. Commercial Use: Sold as a building block (e.g., for kinase inhibitors) with a molecular weight of 300.78 g/mol .
Comparative Data Table
*Structural analysis suggests a molecular formula approximating C13H23ClN2O4 for the target compound.
Key Research Findings
Synthetic Efficiency: Compound 93c’s [4+3] cycloaddition achieves an 84% yield, significantly higher than the 31% yield for L14’s HATU-mediated coupling . This highlights the impact of reaction mechanism on efficiency.
Structural Influence on Bioactivity: L14’s methylthiazole and VHL ligand moieties enable proteolysis-targeting chimera (PROTAC) activity, whereas the target compound’s aminomethyl group may favor receptor binding or catalytic inhibition . The benzoxazepine derivative’s smaller size (MW 300.78 vs. 665.89 for L14) suggests divergent pharmacokinetic profiles .
Physicochemical Properties :
- Compound 93c’s rotational isomerism (1.6:1 ratio) contrasts with the target compound’s rigid bicyclic system, which may reduce conformational variability and enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
